

Application Notes and Protocols for STO-609 Acetate in Mouse Models

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Compound of Interest

Compound Name: STO-609 acetate

Cat. No.: B147581

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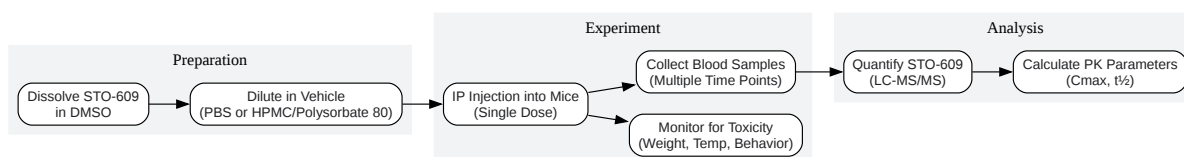
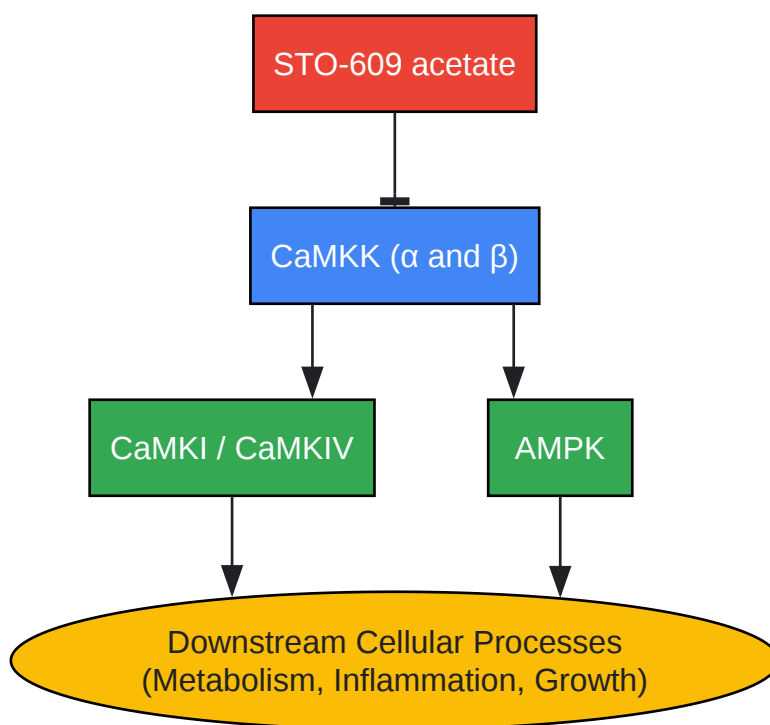
For Researchers, Scientists, and Drug Development Professionals

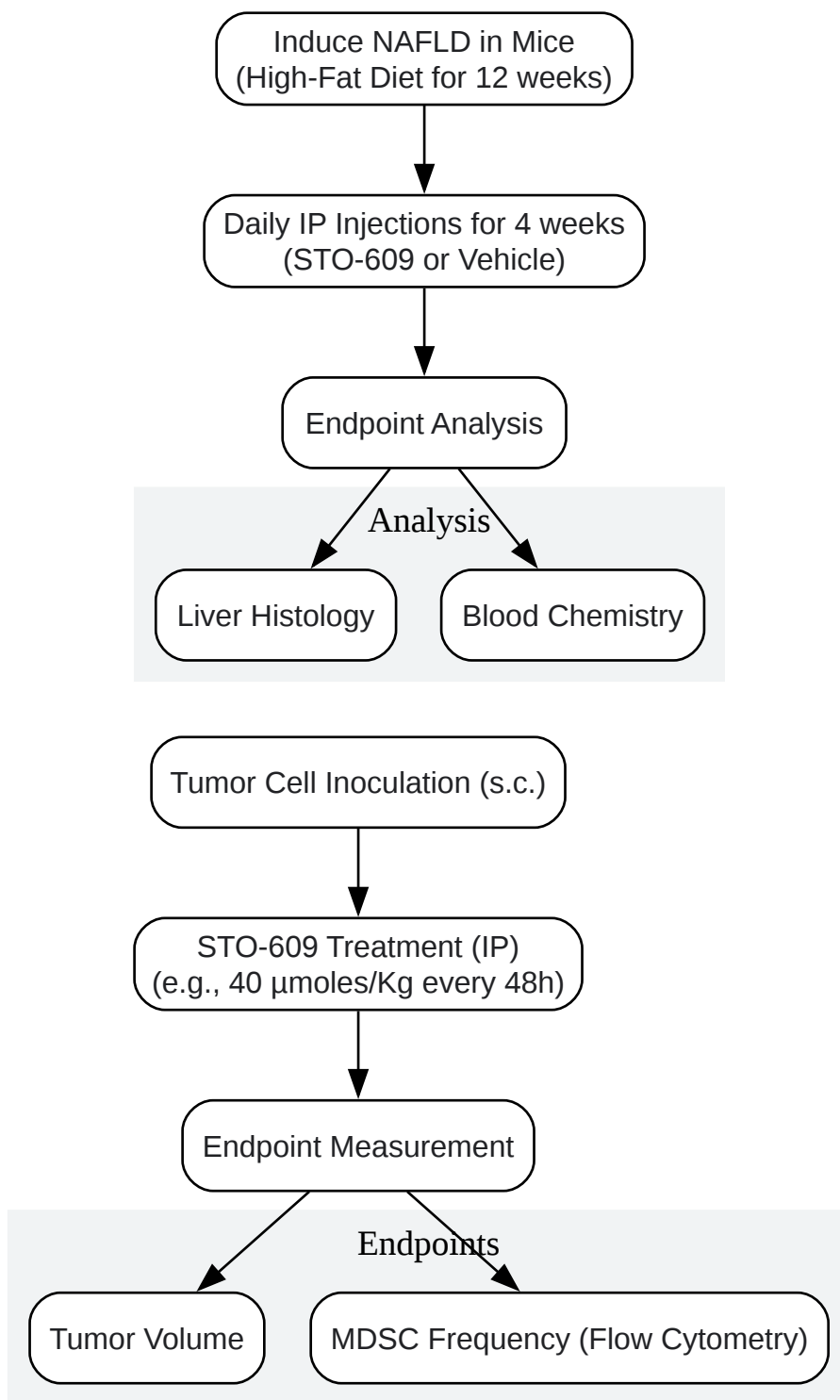
These application notes provide a comprehensive overview of the use of **STO-609 acetate**, a selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK), in mouse models. The information is intended to guide researchers in designing and conducting in vivo experiments.

STO-609 is a cell-permeable compound that has been utilized in various preclinical studies to investigate the physiological roles of the CaMKK signaling pathway.^{[1][2]} It acts as a competitive inhibitor of ATP, targeting both CaMKK α and CaMKK β isoforms.^{[1][2]}

Signaling Pathway

STO-609 primarily inhibits CaMKK, which in turn regulates the activity of downstream kinases such as CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).^{[3][4]} This pathway is crucial in various cellular processes, including metabolic homeostasis, inflammation, and cell growth.^{[3][4]}





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References

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- 4. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
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